molecular formula C11H19N3O2 B12869503 2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide

2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide

Katalognummer: B12869503
Molekulargewicht: 225.29 g/mol
InChI-Schlüssel: YGGILCOPUBUIGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Analyse Chemischer Reaktionen

Types of Reactions

2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oximes and other derivatives.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms in the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions often involve moderate temperatures and the presence of catalysts like CuCl .

Major Products

The major products formed from these reactions include various substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((3,5-Dimethylisoxazol-4-yl)(propyl)amino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H19N3O2

Molekulargewicht

225.29 g/mol

IUPAC-Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)-propylamino]propanamide

InChI

InChI=1S/C11H19N3O2/c1-5-6-14(8(3)11(12)15)10-7(2)13-16-9(10)4/h8H,5-6H2,1-4H3,(H2,12,15)

InChI-Schlüssel

YGGILCOPUBUIGE-UHFFFAOYSA-N

Kanonische SMILES

CCCN(C1=C(ON=C1C)C)C(C)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.